molecular formula C20H22N2O4S B2743330 1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878733-70-1

1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2743330
CAS RN: 878733-70-1
M. Wt: 386.47
InChI Key: YWIMFRZHUQLHPW-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Photochromic Behavior and Magnetic Properties

Compounds synthesized with bisthienylethenes, which are structurally similar to the specified compound, demonstrate multifunctional applications. For instance, mononuclear complexes exhibiting distinct photochromic behavior and slow magnetic relaxation have been identified. These properties are influenced significantly by substituent groups, indicating potential applications in materials science for data storage and sensors (Cao et al., 2015).

Luminescence Sensing

Lanthanide(III)-organic frameworks utilizing dimethylphenyl imidazole dicarboxylate structures have shown selective sensitivity to benzaldehyde derivatives, highlighting their utility as fluorescence sensors. This sensitivity is due to the characteristic emission bands of Eu(3+) or Tb(3+) ions, which are affected by the presence of benzaldehyde and its derivatives (Shi et al., 2015).

Crystallography and Structural Analysis

Research involving the crystal structure of imidazole-based compounds has provided insights into their complex formation and interactions. Studies have detailed the molecular and crystal structures of various imidazole derivatives, elucidating their potential applications in the development of new materials with specific optical, magnetic, or structural properties. For example, the study of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its Cd(II) complex offers valuable information on ligand coordination and crystal packing, which is crucial for material science applications (Askerov et al., 2019).

Computational Study and Reactivity

The reactivity and properties of imidazole derivatives have also been explored through computational studies, providing insights into their electronic structure, reactivity, and potential applications in catalysis or as functional materials. For instance, the synthesis and characterization of imidazole derivatives have been complemented by density functional theory (DFT) calculations to understand their reactivity and interaction with other molecules, paving the way for their application in various chemical processes (Hossain et al., 2018).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13-8-14(2)10-15(9-13)21-17-11-27(24,25)12-18(17)22(20(21)23)16-6-4-5-7-19(16)26-3/h4-10,17-18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIMFRZHUQLHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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